2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide
Description
2-({1-[2-(Azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a multifunctional indole core. Key structural elements include:
- Indole ring: Substituted at position 1 with a 2-(azepan-1-yl)-2-oxoethyl group (7-membered azepane ring linked via an amide).
- Sulfanyl group: At position 3, connected to an acetamide moiety.
- Aryl substituent: The acetamide is N-linked to a 3,4-dimethoxyphenyl group, contributing electron-rich properties.
The molecular formula is approximately C25H29N3O3S (inferred from analogs in ), with a molecular weight of ~467.6 g/mol. Computational data from related compounds suggest a moderate lipophilicity (XlogP ~3.5) and topological polar surface area (TPSA) ~90 Ų, indicative of balanced solubility and membrane permeability .
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4S/c1-32-22-12-11-19(15-23(22)33-2)27-25(30)18-34-24-16-29(21-10-6-5-9-20(21)24)17-26(31)28-13-7-3-4-8-14-28/h5-6,9-12,15-16H,3-4,7-8,13-14,17-18H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYUVVVAWCKOTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Azepane Ring: The azepane ring is introduced through a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with the indole compound.
Thioether Formation: The thioether linkage is formed by reacting the indole derivative with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the reaction of the thioether compound with 3,4-dimethoxyphenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether linkage can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities:
Table 2: Comparative Physicochemical and Bioactivity Data
Key Observations :
- Ring Size : Azepane (7-membered) vs. piperidine (6-membered) alters conformational flexibility and binding pocket compatibility. Azepane’s larger size may improve hydrophobic interactions in enzyme targets .
- Substituent Effects :
- Biological Activity: Indole-acetamide derivatives show promise in antimicrobial and enzyme inhibition roles.
Research Findings and Implications
- Structure-Activity Relationships (SAR): Azepane vs. Piperidine: Azepane’s extended ring may improve binding to larger enzymatic pockets (e.g., proteases or GPCRs) .
- Therapeutic Potential: Antimicrobial: Sulfanyl-linked indole acetamides (e.g., oxadiazole derivatives) exhibit activity against S. aureus . Neuropharmacology: Azepane-containing compounds (e.g., RS194B) are explored as organophosphate antidotes, suggesting neuroprotective applications .
Biological Activity
The compound 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and mechanisms of action supported by case studies and research findings.
This compound features a unique structure combining an indole ring with an azepane moiety and a dimethoxyphenyl group. Key chemical characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C25H28N3O2S |
| Molecular Weight | 470.03 g/mol |
| LogP | 4.4932 |
| Polar Surface Area | 42.894 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a related compound demonstrated preferential suppression of rapidly dividing A549 lung cancer cells with a low minimum inhibitory concentration (MIC) against various cancer cell lines. The antiproliferative effects were attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression in tumor cells .
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against several pathogenic bacteria. Notably, it showed promising results against Staphylococcus aureus , including methicillin-resistant strains (MRSA). The MIC values for these strains were reported as low as 0.98 μg/mL, indicating potent antibacterial activity .
Table: Antibacterial Activity Against Various Strains
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (ATCC 25923) | 0.5 |
| MRSA (ATCC 43300) | <1 |
| Escherichia coli (ATCC 25922) | >64 |
| Klebsiella pneumoniae (ATCC 13883) | 8 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways. It is hypothesized that the indole moiety plays a crucial role in binding to these targets, thereby modulating their activity and influencing cellular processes such as proliferation and apoptosis.
Study on Anticancer Activity
In a recent experimental study, the compound was tested on various cancer cell lines, including A549 and MCF-7 breast cancer cells. The results indicated that the compound effectively inhibited cell growth and induced apoptosis through the activation of caspase pathways. The study concluded that the indole derivative could serve as a lead compound for developing new anticancer agents .
Study on Antibacterial Efficacy
Another investigation focused on the antibacterial properties of this compound against clinical isolates of MRSA. The study demonstrated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical for bacterial virulence and resistance to treatment. This suggests potential utility in treating biofilm-associated infections .
Q & A
Q. What is a robust synthetic route for 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Fischer indole synthesis to form the indole core using phenylhydrazine and a ketone under acidic conditions .
- Step 2 : Introduction of the sulfanyl group via nucleophilic substitution with a thiol reagent (e.g., NaSH) under basic conditions (e.g., pyridine) .
- Step 3 : Coupling the azepane-containing ethyl ketone moiety using amide bond-forming reagents (e.g., EDC/HOBt) .
- Step 4 : Final purification via column chromatography or HPLC to isolate the product (>95% purity) .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and connectivity (e.g., indole protons at δ 7.0–7.5 ppm, azepane methylene groups at δ 1.4–2.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (expected m/z: ~481.61 for C26H31N3O4S) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Methodological Answer :
- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Enzyme Inhibition : Kinase or protease inhibition assays targeting pathways relevant to cancer or inflammation .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale research applications?
- Methodological Answer :
- Reaction Optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, increasing reaction temperature to 80°C improves azepane coupling efficiency by 20% .
- Purification Strategies : Employ flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) to reduce by-product contamination .
- Stability Monitoring : Store intermediates under inert atmosphere (N2/Ar) to prevent oxidation of the sulfanyl group .
Q. How can structural ambiguities in NMR spectra be resolved?
- Methodological Answer :
- 2D NMR Techniques : Utilize HSQC and HMBC to assign overlapping signals (e.g., distinguishing indole C3 sulfanyl vs. azepane carbonyl carbons) .
- X-ray Crystallography : Single-crystal analysis to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the 3,4-dimethoxyphenyl group) .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or CDK2) .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP (predicted XlogP: ~3.2) and topological polar surface area (~90 Ų) .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
Q. How do structural modifications (e.g., sulfanyl vs. sulfonyl groups) impact bioactivity?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with sulfonyl or methylthio groups and test in parallel assays. For example, sulfonyl derivatives may show enhanced kinase inhibition but reduced solubility .
- Electrophilicity Analysis : Compute Fukui indices to compare reactivity of sulfur-containing groups toward nucleophilic targets .
Q. How can contradictions in reported biological data be addressed?
- Methodological Answer :
- Meta-Analysis : Aggregate data from analogs (e.g., indole-sulfonamides) to identify trends. For instance, azepane rings may improve blood-brain barrier penetration compared to piperidine analogs .
- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
